molecular formula C27H29N7O3S B11441995 1-[4-({4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]piperazin-1-yl}sulfonyl)phenyl]pyrrolidin-2-one

1-[4-({4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]piperazin-1-yl}sulfonyl)phenyl]pyrrolidin-2-one

Cat. No.: B11441995
M. Wt: 531.6 g/mol
InChI Key: AEXHEXORZBEOTR-UHFFFAOYSA-N
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Description

1-[4-({4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]piperazin-1-yl}sulfonyl)phenyl]pyrrolidin-2-one is a complex organic compound that features a combination of pyrazole, quinoxaline, piperazine, sulfonyl, and pyrrolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-({4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]piperazin-1-yl}sulfonyl)phenyl]pyrrolidin-2-one typically involves multi-step organic reactions. The general synthetic route includes:

  • Formation of the Pyrazole Moiety:

    • Starting with 3,5-dimethyl-1H-pyrazole, the pyrazole ring is synthesized through cyclization reactions involving hydrazine and diketones under acidic or basic conditions.
  • Synthesis of the Quinoxaline Ring:

    • The quinoxaline ring is formed by the condensation of o-phenylenediamine with a diketone, such as glyoxal, under reflux conditions.
  • Coupling with Piperazine:

    • The quinoxaline derivative is then coupled with piperazine using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
  • Sulfonylation:

    • The piperazine-quinoxaline intermediate is sulfonylated using sulfonyl chloride in the presence of a base like triethylamine.
  • Formation of the Final Product:

    • The sulfonylated intermediate is then reacted with 4-bromophenylpyrrolidin-2-one under suitable conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-[4-({4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]piperazin-1-yl}sulfonyl)phenyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl or pyrrolidinone moieties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

1-[4-({4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]piperazin-1-yl}sulfonyl)phenyl]pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

Mechanism of Action

The mechanism of action of 1-[4-({4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]piperazin-1-yl}sulfonyl)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways involved would depend on the specific biological context and require further research.

Comparison with Similar Compounds

  • 1-[4-(4-{3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl}piperazin-1-yl)sulfonyl]phenyl]pyrrolidin-2-one
  • 3,5-dimethyl-1H-pyrazole derivatives
  • Quinoxaline derivatives
  • Piperazine derivatives

Uniqueness: 1-[4-({4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]piperazin-1-yl}sulfonyl)phenyl]pyrrolidin-2-one is unique due to its combination of multiple functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C27H29N7O3S

Molecular Weight

531.6 g/mol

IUPAC Name

1-[4-[4-[3-(3,5-dimethylpyrazol-1-yl)quinoxalin-2-yl]piperazin-1-yl]sulfonylphenyl]pyrrolidin-2-one

InChI

InChI=1S/C27H29N7O3S/c1-19-18-20(2)34(30-19)27-26(28-23-6-3-4-7-24(23)29-27)31-14-16-32(17-15-31)38(36,37)22-11-9-21(10-12-22)33-13-5-8-25(33)35/h3-4,6-7,9-12,18H,5,8,13-17H2,1-2H3

InChI Key

AEXHEXORZBEOTR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NC3=CC=CC=C3N=C2N4CCN(CC4)S(=O)(=O)C5=CC=C(C=C5)N6CCCC6=O)C

Origin of Product

United States

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